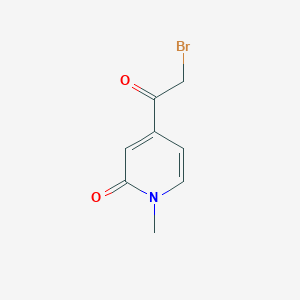
4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridinone, featuring a bromoacetyl group at the 2-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one typically involves the bromination of 1-methylpyridin-2(1H)-one followed by acetylation. One common method is as follows:
Bromination: 1-methylpyridin-2(1H)-one is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.
Acetylation: The brominated intermediate is then reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyl group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinone derivatives.
Reduction: Formation of 4-(2-hydroxyethyl)-1-methylpyridin-2(1H)-one.
Oxidation: Formation of 4-(2-carboxyacetyl)-1-methylpyridin-2(1H)-one.
Applications De Recherche Scientifique
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the preparation of functionalized materials for electronic and photonic applications.
Mécanisme D'action
The mechanism of action of 4-(2-bromoacetyl)-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying the active site of the target enzyme. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of a pyridinone ring.
4-(2-Bromoacetyl)phenol: Contains a phenol group instead of a pyridinone ring.
4-(2-Bromoacetyl)aniline: Features an aniline group instead of a pyridinone ring.
Uniqueness
4-(2-Bromoacetyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both a bromoacetyl group and a methyl-substituted pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
4-(2-bromoacetyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H8BrNO2/c1-10-3-2-6(4-8(10)12)7(11)5-9/h2-4H,5H2,1H3 |
Clé InChI |
MLCUXBNIXQOYIT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=CC1=O)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
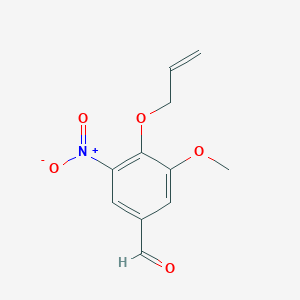
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
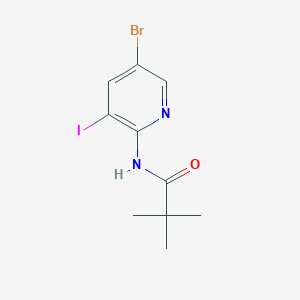
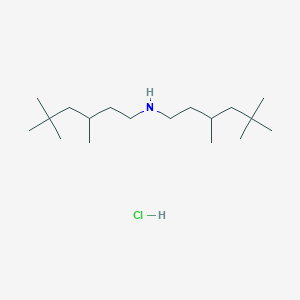

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)


![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
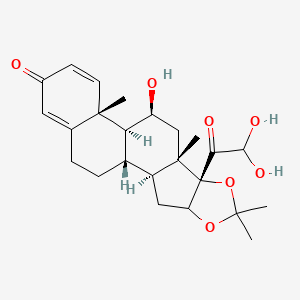

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
